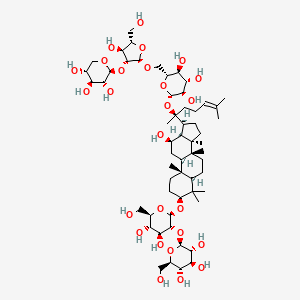![molecular formula C11H14FNO B1448079 [1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol CAS No. 1423026-80-5](/img/structure/B1448079.png)
[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol
Descripción general
Descripción
“[1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol” is a chemical compound with the CAS Number: 1423026-80-5 . It has a molecular weight of 195.24 . The IUPAC name for this compound is [1-(4-fluorophenyl)-3-methyl-3-azetidinyl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14FNO/c1-11(8-14)6-13(7-11)10-4-2-9(12)3-5-10/h2-5,14H,6-8H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
Microwave-Assisted Synthesis : An efficient method for regioselective synthesis involving [1-(4-Fluorophenyl)-3-methylazetidin-3-yl]methanol was developed, leveraging microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. The study emphasized on the synthesis and theoretical analysis of the intermediates and final products, offering a strategic pathway for future chemical synthesis applications (Moreno-Fuquen et al., 2019).
Crystallography and Molecular Structure Analysis : Various studies have reported the synthesis and crystal structure of compounds involving this compound. These analyses provide crucial insights into the intermolecular interactions and energy frameworks, contributing to a better understanding of their structural, electronic, and interaction properties, which are essential for material science and pharmaceutical applications (Nagaraju et al., 2018).
Biological Activity and Therapeutic Potential
- Antibacterial and Antitumor Activities : Compounds synthesized using this compound derivatives have shown promising antibacterial activities against various pathogenic bacteria. Additionally, some derivatives have exhibited distinct inhibition on the proliferation of cancer cell lines, indicating their potential as therapeutic agents in combating bacterial infections and cancer (Nagaraj et al., 2018; Tang & Fu, 2018).
Material Science and Advanced Applications
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Studies : Solid-state NMR spectroscopy and electron ionization mass spectrometry were employed to comprehensively characterize Linezolid and its synthetic precursors, including this compound. These techniques elucidated molecular disorders in crystal lattices and fragmentation pathways, providing invaluable insights for pharmaceutical sciences and material characterization (Wielgus et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
[1-(4-fluorophenyl)-3-methylazetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(8-14)6-13(7-11)10-4-2-9(12)3-5-10/h2-5,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHBZKHOJFIBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate](/img/structure/B1447998.png)






![3-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1448012.png)
![Methyl 3-[(5-nitro-1,3-thiazol-2-yl)sulfonyl]propanoate](/img/structure/B1448015.png)

![4-[2-(Sulfinoimino)-1(2H)-pyridyl]benzenediazonium](/img/structure/B1448018.png)
